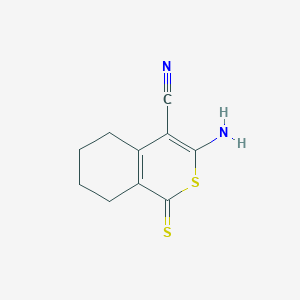

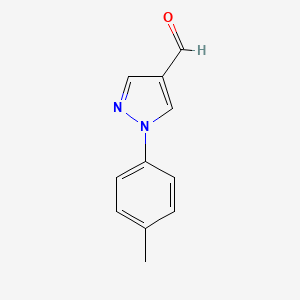

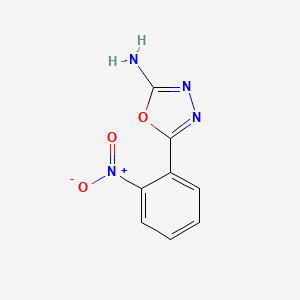

![molecular formula C11H7N3O2S B1298987 2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetonitrile CAS No. 69625-13-4](/img/structure/B1298987.png)

2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetonitrile" is a chemical that belongs to the class of organic compounds known as azolylacetonitriles. These compounds are characterized by the presence of a thiazole ring, a five-membered heterocyclic compound containing both sulfur and nitrogen, attached to an acetonitrile group. The specific structure of this compound suggests potential reactivity and a range of applications in chemical synthesis and possibly in medicinal chemistry due to the presence of the nitrophenyl group.

Synthesis Analysis

The synthesis of azolylacetonitriles, such as the compound , often involves the reaction of certain thiazole derivatives with electrophilic reagents. For instance, derivatives like 5-acetyl-2-cyanomethyl-4-methylthiazole and 2-aminothiazole can react with acetone and malononitrile derivatives in the presence of sulfur to yield thiophene derivatives . Although the specific synthesis of "2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetonitrile" is not detailed in the provided papers, similar synthetic routes may be applicable by incorporating the appropriate nitrophenyl precursor and adjusting reaction conditions to favor the formation of the desired product.

Molecular Structure Analysis

The molecular structure of azolylacetonitriles is typically confirmed using spectroscopic methods such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy, along with elemental analysis . These techniques allow for the determination of the functional groups present and the overall molecular architecture. The presence of the nitrophenyl group in the compound would likely contribute to distinct spectroscopic features, such as characteristic NMR chemical shifts and IR absorption bands, which can be used to confirm the structure of the synthesized compound.

Chemical Reactions Analysis

Azolylacetonitriles are reactive intermediates that can undergo various chemical transformations. The reactivity of related compounds has been demonstrated in the formation of thiophene and thiolester derivatives through reactions with thiophenol and thionaphthol . Additionally, the presence of the nitro group in "2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetonitrile" could further influence its reactivity, potentially making it a candidate for nucleophilic aromatic substitution reactions or for reduction to the corresponding amine, which could then participate in a variety of chemical processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of azolylacetonitriles, such as solubility, melting point, and stability, are influenced by their molecular structure. The electron-withdrawing nature of both the nitrile and nitro groups would affect the compound's polarity and hydrogen bonding capability, potentially impacting its solubility in various solvents. The stability of the compound could be assessed under different conditions, such as exposure to light, heat, or various pH levels, to determine its suitability for use in chemical synthesis or other applications. However, specific data on the physical and chemical properties of "2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetonitrile" are not provided in the papers .

科学的研究の応用

Chemical Properties and Applications

2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetonitrile, a compound with potential applications in various fields of scientific research, has not been directly mentioned in the available literature. However, related compounds have shown significant biological activities and applications in medicinal chemistry, which can provide insights into its potential uses.

Biological Activity and Therapeutic Potential

Compounds with similar structures, such as nitazoxanide and nitisinone, have been extensively studied for their biological activities. Nitazoxanide exhibits a broad spectrum of antimicrobial activities, including antiprotozoal, anthelmintic, and antiviral effects against a range of bacteria, parasites, and viruses. Its mechanism of action is thought to involve interference with the pyruvate-ferredoxin oxidoreductase enzyme, crucial in anaerobic energy metabolism. This suggests that related nitrothiazole compounds may also have potential applications in treating infectious diseases (Bharti et al., 2021).

Synthetic Chemistry and Material Science Applications

Photosensitive protecting groups, including nitrophenyl derivatives, have been utilized in synthetic chemistry due to their potential in developing novel synthetic pathways. These groups enable the temporary protection of functional groups, which can be removed upon light exposure, showcasing the utility of nitrophenyl compounds in facilitating complex synthetic transformations (Amit et al., 1974).

Environmental and Analytical Chemistry

Nitrated phenols, similar in structure to the compound , are of environmental significance due to their formation through atmospheric processes and their potential as environmental pollutants. Studies on nitrophenols have highlighted their sources, formation mechanisms, and analytical detection methods, underscoring the importance of understanding such compounds' environmental fate and behavior (Harrison et al., 2005).

特性

IUPAC Name |

2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O2S/c12-6-5-11-13-10(7-17-11)8-1-3-9(4-2-8)14(15)16/h1-4,7H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URTLLRGORUKPOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)CC#N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352005 |

Source

|

| Record name | 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetonitrile | |

CAS RN |

69625-13-4 |

Source

|

| Record name | 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

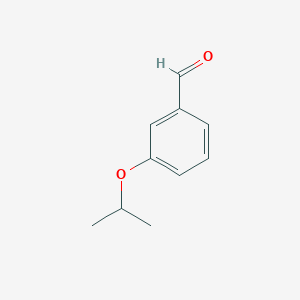

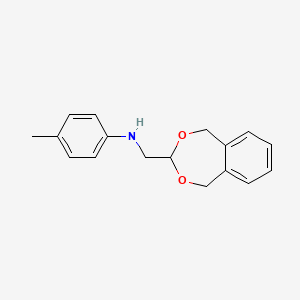

![4-[(2-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1298908.png)

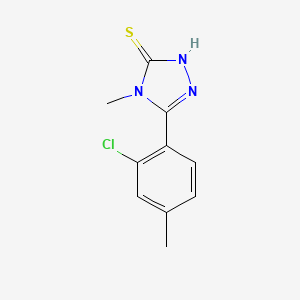

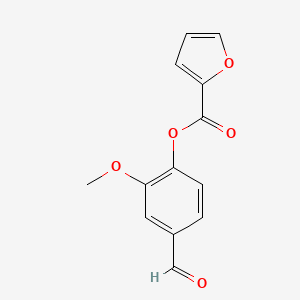

![3-[(4-Fluorophenyl)sulfonyl]propanoic acid](/img/structure/B1298934.png)

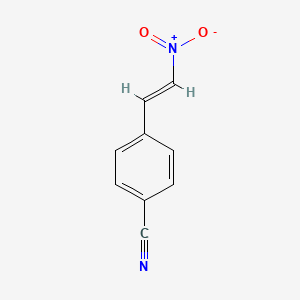

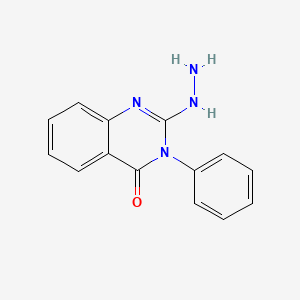

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1298937.png)